molecular formula C17H16N2O2 B2404337 Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate CAS No. 1845689-89-5

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B2404337
CAS No.: 1845689-89-5
M. Wt: 280.327
InChI Key: IJZLGNAFMMIBGY-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate (CAS: WZ-9345) is a heterocyclic compound featuring a benzodiazole core substituted with a benzyl group at the 1-position and an ethyl ester at the 5-position. Its molecular weight is 280.31 g/mol (C₁₇H₁₆N₂O₂), with a purity typically ≥95%.

Properties

IUPAC Name

ethyl 1-benzylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)14-8-9-16-15(10-14)18-12-19(16)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZLGNAFMMIBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-benzyl-1,3-benzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate WZ-9345 C₁₇H₁₆N₂O₂ 280.31 1-benzyl, 5-ethyl ester Drug scaffold, hydrogen bonding
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate N/A C₁₁H₁₂N₂O₂ 220.23 1-methyl, 5-ethyl ester Simpler synthesis, higher solubility
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate 1437794-66-5 C₁₂H₁₃BrN₂O₂ 297.15 7-bromo, 1,2-dimethyl Cross-coupling precursor
Ethyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate WZ-9347 C₁₆H₁₅N₃O₂ 281.31 1-benzyl, triazole core Enhanced metabolic stability
Ethyl 1-methyl-7-(tetramethyl-dioxaborolanyl)-1,3-benzodiazole-5-carboxylate N/A C₁₇H₂₃BN₂O₄ 349.22 7-boronate ester Suzuki coupling applications

Research Findings and Trends

  • Substituent Effects : The benzyl group in the target compound enhances lipophilicity compared to methyl or ethyl analogs, favoring blood-brain barrier penetration.
  • Biological Activity : Brominated derivatives show promise in anticancer studies due to their electrophilic reactivity.
  • Synthetic Flexibility : Boronate esters (e.g., ) and halogenated analogs (e.g., ) enable modular derivatization for high-throughput screening.

Biological Activity

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate (EBBC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EBBC, supported by data tables, case studies, and detailed research findings.

EBBC is synthesized through the reaction of 1-benzyl-1,3-benzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. This process is typically conducted under anhydrous conditions to prevent hydrolysis. The resulting compound can be purified using techniques like recrystallization or column chromatography.

Antimicrobial Activity

EBBC has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of EBBC against selected microorganisms:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

These results indicate that EBBC has promising antimicrobial potential, particularly against certain fungi and Gram-positive bacteria.

Anticancer Activity

The anticancer properties of EBBC have also been explored extensively. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. The following table presents IC50 values for EBBC against different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0
A549 (lung cancer)57.89 ± 0.19

Flow cytometry analyses revealed that EBBC induces apoptosis in MCF-7 cells in a dose-dependent manner, suggesting its potential as an anticancer agent .

The mechanism of action of EBBC involves its interaction with specific molecular targets within cells. Research indicates that EBBC may bind to various enzymes and receptors, modulating their activity and leading to biological effects such as:

  • Inhibition of microbial growth : By disrupting essential cellular processes in bacteria and fungi.
  • Induction of apoptosis : Particularly in cancer cells, potentially through pathways involving caspases and other apoptotic factors.

The exact molecular pathways remain an area for further investigation, but preliminary studies suggest that EBBC may influence signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have highlighted the efficacy of EBBC in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with EBBC resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Animal Model Testing : In vivo assessments using tumor-bearing mice showed that administration of EBBC led to a marked suppression of tumor growth, reinforcing its potential as an anticancer therapeutic agent .

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